

# Spectroscopic Profile of 4-Methylbenzoyl Isothiocyanate: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methylbenzoyl isothiocyanate

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-methylbenzoyl isothiocyanate** ( $C_9H_7NOS$ ), a molecule of interest in organic synthesis and medicinal chemistry. This document compiles available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control. Detailed experimental protocols for acquiring this data are also presented.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-methylbenzoyl isothiocyanate**. Due to the limited availability of public experimental spectra, some data points are predicted based on established principles of spectroscopy and analysis of analogous structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Data for **4-Methylbenzoyl Isothiocyanate** (in  $CDCl_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.85	Doublet	2H	Aromatic H (ortho to C=O)
~7.30	Doublet	2H	Aromatic H (meta to C=O)
~2.45	Singlet	3H	-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Methylbenzoyl Isothiocyanate** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~168	C=O	Expected for an acyl isothiocyanate.
~145	Aromatic C (para to C=O)	The isothiocyanate carbon signal is often broad and may be difficult to observe ("near-silence") due to quadrupolar relaxation effects of the adjacent <sup>14</sup> N nucleus. <a href="#">[1]</a> <a href="#">[2]</a>
~135	Aromatic C (ipso to C=O)	
~130	Aromatic CH (meta to C=O)	
~129	Aromatic CH (ortho to C=O)	
~140-150	-N=C=S	
~22	-CH <sub>3</sub>	

## Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for **4-Methylbenzoyl Isothiocyanate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2100-2000	Strong, Broad	Asymmetric stretch of -N=C=S
~1690	Strong	C=O stretch
~1605, ~1500	Medium	C=C aromatic ring stretches
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-CH <sub>3</sub> )

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Methylbenzoyl Isothiocyanate**

m/z	Relative Intensity	Proposed Fragment
177	Low	[M] <sup>+</sup> (Molecular Ion)
119	High	[M - NCS] <sup>+</sup> (Loss of isothiocyanate)
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
65	Low	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

The fragmentation pattern is characterized by a prominent peak at m/z 119, corresponding to the stable 4-methylbenzoyl cation formed by the loss of the isothiocyanate group.<sup>[3]</sup> Further fragmentation of the 4-methylbenzoyl cation leads to the formation of the tropylium ion at m/z 91.<sup>[3]</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **4-methylbenzoyl isothiocyanate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Materials:

- **4-Methylbenzoyl isothiocyanate** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tube
- Pipettes
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** In a clean, dry 5 mm NMR tube, dissolve approximately 10-20 mg of **4-methylbenzoyl isothiocyanate** in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Ensure the solution is homogeneous.
- **Instrumentation Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Use a spectral width appropriate for the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Use a wider spectral width (e.g., 0-200 ppm). A significantly larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

- **4-Methylbenzoyl isothiocyanate** sample

- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Pipette
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the **4-methylbenzoyl isothiocyanate** sample directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To obtain the mass spectrum and identify the fragmentation pattern.

Materials:

- **4-Methylbenzoyl isothiocyanate** sample
- Solvent (e.g., methanol or acetonitrile)
- Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS) or direct infusion.

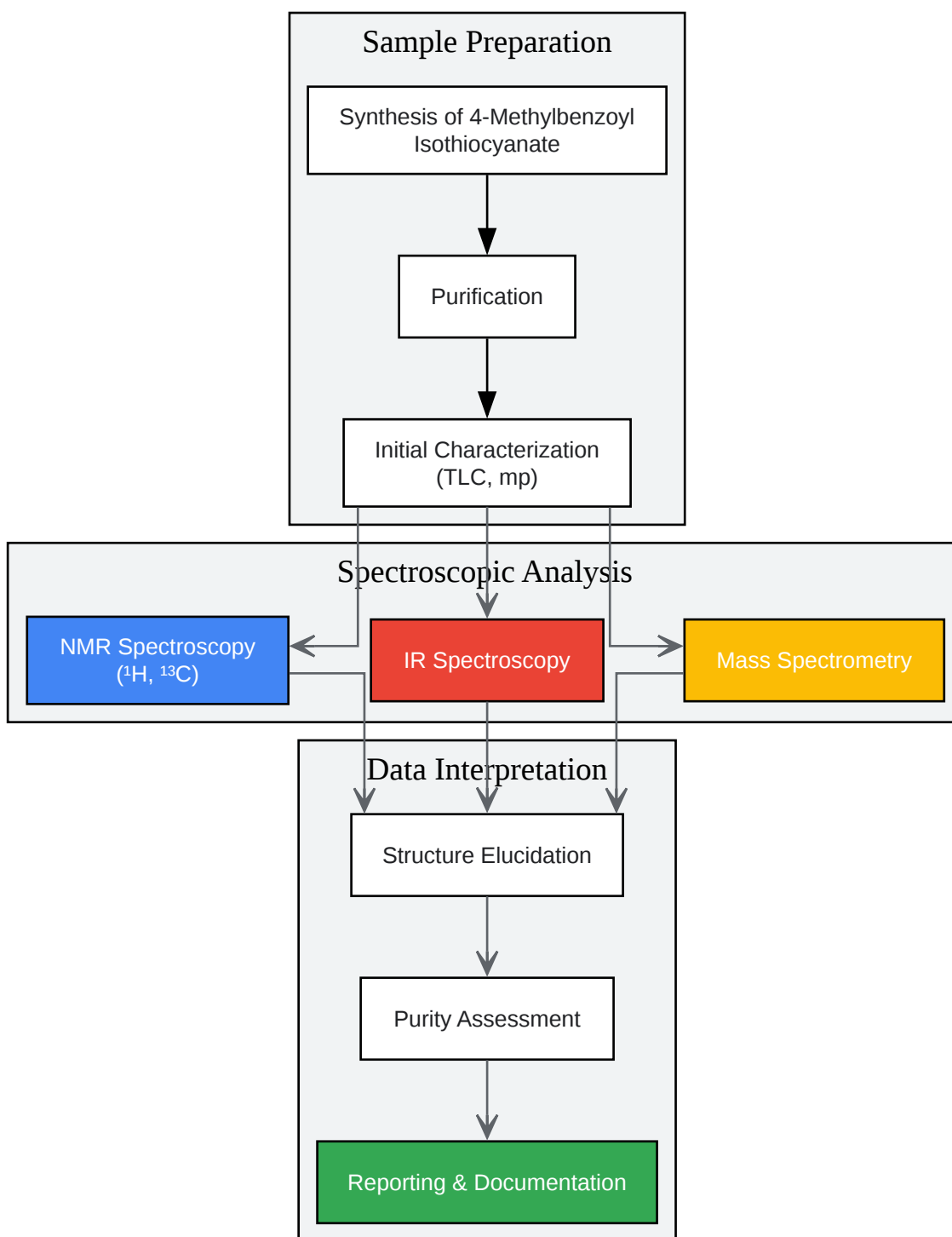
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
- Instrumentation Setup: The mass spectrometer is typically operated in positive ion mode with electron ionization.

- Data Acquisition:
  - GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
  - Direct Infusion: The sample solution is directly introduced into the ion source.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-methylbenzoyl isothiocyanate**.



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